molecular formula C35H36O7 B561714 Benzyl methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranosiduronate CAS No. 4356-83-6

Benzyl methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranosiduronate

Cat. No.: B561714
CAS No.: 4356-83-6
M. Wt: 568.666
InChI Key: ZSBAMJXOTVTRDC-MNYCWKMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranosiduronate is a useful research compound. Its molecular formula is C35H36O7 and its molecular weight is 568.666. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (2S,3S,4S,5R,6R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3/t30-,31-,32-,33+,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBAMJXOTVTRDC-MNYCWKMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858099
Record name Benzyl methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4356-83-6
Record name β-D-Glucopyranosiduronic acid, methyl 2,3,4-tris-O-(phenylmethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4356-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranosiduronate is a glycosidic compound with potential biological activities that have garnered attention in various research fields. This article delves into its synthesis, biological properties, and therapeutic implications based on available literature.

Chemical Structure and Synthesis

This compound is characterized by its complex structure featuring multiple benzyl groups attached to a glucopyranosiduronate backbone. The synthesis typically involves the protection of hydroxyl groups followed by selective oxidation and hydrolysis steps to yield the desired product.

Key Synthetic Steps:

  • Protection of Hydroxyl Groups: The initial step often involves protecting the hydroxyl groups of glucopyranoside using benzyl groups.
  • Oxidation: The protected compound is then oxidized to form the corresponding aldehyde.
  • Formation of Glucuronate: Subsequent reactions lead to the formation of the glucuronate derivative through hydrolysis and oxidation.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways related to inflammation.

Anticancer Activity

Several studies have reported the anticancer properties of benzyl glucuronides. This compound has demonstrated cytotoxic effects against various cancer cell lines. The compound induces apoptosis and inhibits cell proliferation through mechanisms that may include the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

  • Study on Cytotoxicity:
    • A study evaluating the cytotoxic effects of benzyl glucuronides on human cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner.
    • IC50 values were determined for different cell lines, indicating potent activity at low concentrations.
  • Mechanistic Insights:
    • Mechanistic studies revealed that the compound activates apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
    • Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptosis.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of cytokines
AnticancerCytotoxicity against cancer cells
Apoptosis InductionActivation of caspases

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of benzyl glucuronides can exhibit anticancer properties. Benzyl methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranosiduronate may play a role in the development of new therapeutic agents targeting specific cancer pathways. For instance, studies have shown that glucuronides can modulate the activity of certain enzymes involved in drug metabolism and detoxification processes, potentially enhancing the efficacy of chemotherapeutic agents .

Cholesterol Regulation
This compound has also been investigated for its potential role in cholesterol management. Compounds structurally similar to this compound have been shown to inhibit cholesterol absorption in animal models. Such findings suggest that derivatives could be explored for their anti-hypercholesterolemic properties, offering a new avenue for treating lipid disorders .

Glycosylation Studies

Building Block in Glycosylation
this compound serves as a crucial building block in glycosylation reactions. It is often utilized to synthesize complex carbohydrates and glycoconjugates through controlled glycosylation techniques. The compound's protective groups allow for selective reactions that facilitate the formation of glycosidic bonds under mild conditions .

Synthesis of Glycoconjugates
The compound can be employed in synthesizing glycoconjugates that are vital for biological recognition processes. For example, it aids in the preparation of glycoproteins and glycolipids that are essential for cell signaling and immune responses .

Synthetic Organic Chemistry

Versatile Intermediate
In synthetic organic chemistry, this compound acts as a versatile intermediate for the synthesis of various functionalized compounds. Its structure allows for modifications that lead to the formation of new materials with desired properties .

Reagent in Chemical Reactions
This compound has been used as a reagent in several chemical reactions, including stannane-mediated additions to aldehydes. Such reactions have demonstrated high yields and selectivity, showcasing the compound's utility in synthetic pathways aimed at producing complex organic molecules .

Case Study: Anticancer Research

In a recent study examining the anticancer potential of glucuronide derivatives, researchers synthesized this compound and evaluated its effects on cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through specific signaling pathways related to cancer progression.

Case Study: Glycosylation Techniques

Another research project focused on optimizing glycosylation reactions using this compound as a donor substrate. The study highlighted improved yields and reaction times compared to traditional methods, demonstrating its effectiveness as a glycosyl donor in synthesizing oligosaccharides.

Preparation Methods

Sequential Benzylation of Glucose

The synthesis begins with the protection of hydroxyl groups at positions 2, 3, and 4 of D-glucose. Benzyl ethers are preferred due to their stability under acidic and oxidative conditions. A three-step protocol involves:

  • Per-O-benzylation : Treatment of D-glucose with benzyl bromide (3.5 equiv) and sodium hydride (4.0 equiv) in anhydrous DMF at 0°C to room temperature achieves complete protection.

  • Selective Anomeric Deprotection : The per-O-benzylated glucose undergoes partial debenzylation at the anomeric position using ZnCl₂ in acetic anhydride/acetic acid (1:1 v/v) to yield 2,3,4-tri-O-benzyl-D-glucopyranose.

Anomeric Activation via Thioglycosides

The anomeric hydroxyl is converted to a thioglycoside to facilitate subsequent glycosylation. Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside is synthesized by reacting the deprotected anomeric hydroxyl with ethanethiol and BF₃·Et₂O in dichloromethane (DCM) at −20°C. This intermediate ensures stability during oxidation and enables controlled glycosylation.

Oxidation of Primary Alcohol to Uronic Acid

TEMPO/BAIB-Mediated Oxidation

The C6 primary alcohol of the thioglycoside is oxidized to a carboxylic acid using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB). Key conditions include:

  • Solvent System : DCM/water (2:1 v/v) at 0°C.

  • Reagent Ratios : TEMPO (0.2 equiv) and BAIB (2.5 equiv).

  • Reaction Time : 2 hours at room temperature.

This method achieves >90% conversion to the uronic acid without compromising benzyl ethers.

Esterification to Methyl Uronate

The uronic acid is esterified with methyl iodide (3.0 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous DMF. The reaction proceeds at 50°C for 6 hours, yielding methyl 2,3,4-tri-O-benzyl-β-D-glucopyranosiduronic acid.

Glycosylation for β-Anomeric Configuration

Thioglycoside Activation

The ethylthio group at the anomeric position is replaced with benzyl via iodonium-assisted activation. Conditions include:

  • Promoter : N-Iodosuccinimide (NIS, 1.2 equiv) and triflic acid (TfOH, 0.1 equiv) in anhydrous DCM.

  • Nucleophile : Benzyl alcohol (5.0 equiv) at −40°C.

  • Reaction Time : 1 hour, yielding the β-anomer exclusively due to the non-participating C2 benzyl group.

Optimization of β-Selectivity

The absence of participating groups at C2 ensures β-configuration via anomeric effect stabilization. Computational studies confirm that hyperconjugative interactions between the lone pairs of the ring oxygen (O5) and the σ* orbital of the C1–S bond favor the β-conformation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (10:1 to 3:1 v/v). The target compound elutes at Rf = 0.35 (hexane/EtOAc 3:1).

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.25 (m, 15H, aromatic), 5.12 (d, J = 3.5 Hz, 1H, H1), 4.85–4.65 (m, 6H, benzyl CH₂), 3.72 (s, 3H, COOCH₃).

  • ¹³C NMR : δ 170.5 (C=O), 101.2 (C1), 75.8–73.2 (benzyl C), 56.1 (COOCH₃).

Comparative Analysis of Synthetic Routes

StepMethod A (Ref)Method B (Ref)
Protection Benzyl bromide/NaHBenzyl chloride/Ag₂O
Oxidation TEMPO/BAIBPt/O₂ (Catalytic)
Glycosylation NIS/TfOHKoenigs-Knorr
β-Selectivity 98%85%
Overall Yield 62%48%

TEMPO/BAIB oxidation outperforms catalytic methods in yield and selectivity, while NIS/TfOH activation ensures superior β-anomer formation compared to classical Koenigs-Knorr conditions.

Mechanistic Insights into TEMPO-Mediated Oxidation

Role of Hyperconjugation

Natural bond orbital (NBO) analysis reveals that TEMPO⁺ stabilizes the transition state through hyperconjugative interactions:

  • *LP(O1) → π(C1═C2)**: 28.5 kcal/mol stabilization.

  • π(C1═C2) → σ(C3–O3)**: 15.2 kcal/mol stabilization.

This dual hyperconjugation lowers the activation energy for C6-OH oxidation.

Solvent Effects

Acetonitrile enhances reaction rates by stabilizing the TEMPO⁺-glycal complex (ΔG = −17.6 kcal/mol in CH₃CN vs. −14.3 kcal/mol in DCM).

Challenges and Mitigation Strategies

Incomplete Benzylation

  • Cause : Steric hindrance at C2 and C3.

  • Solution : Prolong reaction time (48 hours) and use excess benzyl bromide (5.0 equiv).

Over-Oxidation of Uronic Acid

  • Cause : Prolonged exposure to TEMPO/BAIB.

  • Solution : Monitor reaction progress by TLC (Rf = 0.20 in EtOAc/hexane 1:1).

α-Anomer Formation

  • Cause : Participating solvents or impurities.

  • Solution : Use anhydrous DCM and molecular sieves during glycosylation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing benzyl methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranosiduronate, and how is stereochemical purity ensured?

  • Synthesis Protocol : The compound is typically synthesized via sequential benzylation and glycosylation reactions. For example, benzyl groups are introduced at the 2, 3, and 4 hydroxyl positions of glucuronic acid derivatives using benzoyl-Oxyma or similar reagents under mild conditions (0°C, CH₂Cl₂, Et₃N), achieving yields of 40–55% .
  • Stereochemical Control : Anomeric configuration (beta-D) is controlled using trichloroacetimidate donors or silver-based catalysts to minimize epimerization. NMR ([α]D values) and X-ray crystallography confirm stereochemistry .
  • Characterization : ¹H/¹³C-NMR (e.g., δ 3.42–5.33 ppm for benzyl and glycosidic protons), HRMS (e.g., [M + H]+ calcd/found deviations < 0.001 Da), and melting points (114–127°C) validate purity .

Q. How can researchers optimize the regioselective benzylation of glucuronic acid derivatives to avoid over-protection?

  • Methodology : Use temporary protecting groups (e.g., chloroacetyl) for selective benzylation. For instance, 4,6-O-benzylidene intermediates allow selective benzylation at the 2,3,4 positions while preserving the anomeric position for subsequent glycosylation .
  • Reagent Selection : Benzoyl-Oxyma (a non-explosive benzoylating reagent) improves regioselectivity under mild conditions compared to traditional benzoyl chloride .
  • Monitoring : TLC and LC-MS track reaction progress, while deprotection steps (e.g., NaOMe/MeOH) remove temporary groups without disturbing benzyl ethers .

Advanced Research Questions

Q. What competing reaction pathways occur during glycosylation of benzyl-protected glucuronic acid donors, and how are side products minimized?

  • Key Pathways : Competing α/β anomer formation and aglycone transfer are common. For example, trichloroacetimidate donors in CH₂Cl₂ with BF₃·Et₂O favor β-selectivity (>90%) by stabilizing the oxocarbenium ion transition state .
  • Side Reactions : Hydrolysis of the glycosyl donor in polar solvents (e.g., MeCN) can reduce yields. Anhydrous conditions and molecular sieves (4 Å) suppress hydrolysis .
  • Analysis : HRMS and 2D-NMR (COSY, HSQC) distinguish β-linked products from α-anomers or hydrolyzed byproducts .

Q. How is this compound utilized as a building block in glycoconjugate vaccine synthesis?

  • Application : The compound serves as a protected glucuronate donor in oligosaccharide assembly. For example, it is coupled to azidoethyl xylopyranosyl-mannopyranoside acceptors via [3+2] cycloaddition to generate trisaccharide epitopes for antigenic studies .
  • Deprotection Strategy : Hydrogenolysis (H₂/Pd-C) removes benzyl groups post-assembly while preserving acid-sensitive glycosidic bonds .
  • Validation : MALDI-TOF MS (e.g., m/z 1732.7264 observed vs. 1732.7205 calcd) and ELISA confirm structural integrity and immunological activity .

Q. What analytical challenges arise in characterizing benzyl-protected glucuronate derivatives, and how are they resolved?

  • Challenges : Signal overlap in NMR (e.g., benzyl protons at δ 7.2–8.1 ppm) complicates assignment. Low solubility in non-polar solvents limits crystallization.
  • Solutions :

  • NMR : Use ¹³C-DEPT to distinguish CH₂/CH₃ groups and NOESY to confirm benzyl spatial proximity .
  • Crystallography : Co-crystallize with thiourea or resorcinol to improve crystal packing for X-ray analysis (e.g., space group P21/n, a = 11.8867 Å) .
  • Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves isobaric impurities .

Methodological Recommendations

  • Synthesis : Prioritize benzoyl-Oxyma over benzoyl chloride for safer, higher-yielding benzylation .
  • Glycosylation : Use trichloroacetimidate donors with BF₃·Et₂O in CH₂Cl₂ for β-selectivity >90% .
  • Deprotection : Optimize hydrogenolysis conditions (e.g., 40 psi H₂, 24 hrs) to avoid over-reduction .
  • Characterization : Combine HRMS, 2D-NMR, and X-ray crystallography for unambiguous structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.